Cas no 87-72-9 (L-Arabinose)
L-Arabinose Chemical and Physical Properties
Names and Identifiers
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- L-Arabinopyranose
- L-(+)-Arabinose
- L(+)arabinose
- pectinose, pure
- L-Arabinose
- Arabinose(L)
- L-(+)-ARABINOSE CRYSTALLINE
- L(+)-Arabinose
- L-arabinose Syrup
- Pectinose
- Arabinopyranose, L- (8CI)
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- MDL: MFCD00135866
- Inchi: 1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m0/s1
- InChI Key: SRBFZHDQGSBBOR-HWQSCIPKSA-N
- SMILES: O[C@H]1[C@@H](O)COC(O)[C@@H]1O
- BRN: 1723085
Computed Properties
- Exact Mass: 150.05300
- Monoisotopic Mass: 150.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 90.2
Experimental Properties
- Color/Form: Its crystal is orthorhombic. Odourless. It tastes sweet. Variable rotation
- Density: 1.1897 (rough estimate)
- Melting Point: 160-163 ºC
- Boiling Point: 333.2°C at 760 mmHg
- Flash Point: 155.3 oC
- Refractive Index: 1.3920 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 90.15000
- LogP: -2.58230
- Merck: 14,761
- Specific Rotation: 103 º (c=5, H2O)
- Solubility: 1g dissolved in about 1ml water, slightly soluble in ethanol
L-Arabinose Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
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Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R20/21/22
L-Arabinose Customs Data
- HS CODE:29400000
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
L-Arabinose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AG196-500g |
L-Arabinose |
87-72-9 | 98% | 500g |
¥630.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AG196-5g |
L-Arabinose |
87-72-9 | 98% | 5g |
¥49.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AG196-25g |
L-Arabinose |
87-72-9 | 98% | 25g |
¥96.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AG196-100g |
L-Arabinose |
87-72-9 | 98% | 100g |
¥262.0 | 2022-06-10 | |
| TRC | A764180-1g |
L-Arabinose |
87-72-9 | 1g |
$ 68.00 | 2023-04-19 | ||
| TRC | A764180-5g |
L-Arabinose |
87-72-9 | 5g |
$ 74.00 | 2023-04-19 | ||
| TRC | A764180-25g |
L-Arabinose |
87-72-9 | 25g |
$ 80.00 | 2023-04-19 | ||
| TRC | A764180-50g |
L-Arabinose |
87-72-9 | 50g |
$ 110.00 | 2023-04-19 | ||
| TRC | A764180-100g |
L-Arabinose |
87-72-9 | 100g |
$ 170.00 | 2023-04-19 | ||
| TRC | A764180-250g |
L-Arabinose |
87-72-9 | 250g |
$ 238.00 | 2023-04-19 |
L-Arabinose Production Method
Production Method 1
Production Method 2
Production Method 3
L-Arabinose Raw materials
- 2-(3,4-Dihydroxy-phenyl)-5-hydroxy-7-(O6-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-chromen-4-on
- 3beta-hydroxy-urs-12,18-diene-28-oic-acid-3-O-4) alpha-L-arabinopyranoside>
- kaempferol-3-sophoroside-7-alpha-L-arabinofuranoside
L-Arabinose Preparation Products
L-Arabinose Suppliers
L-Arabinose Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on L-Arabinose
Introduction to L-Arabinose (CAS No. 87-72-9): Applications and Recent Research Developments
L-Arabinose, identified by the chemical compound code CAS No. 87-72-9, is a naturally occurring monosaccharide belonging to the aldopentose family. This pentose sugar, which is a C5 aldose, is structurally characterized by a five-carbon chain with an aldehyde group at one end and hydroxyl groups at the other four carbons. L-Arabinose is widely recognized for its role in various biological processes and has garnered significant attention in the fields of nutrition, medicine, and biotechnology due to its unique metabolic properties.
The chemical formula of L-Arabinose is C₅H₁₀O₅, and it exists as a white crystalline powder with high solubility in water. Its stereochemical configuration at the C5 carbon distinguishes it from its epimer, D-arabinose, which has different biological activities. The natural abundance of L-Arabinose in plants, particularly in pectin-rich fruits and vegetables, has made it a subject of extensive research for potential health benefits.
In recent years, L-Arabinose has been extensively studied for its metabolic effects, particularly its ability to inhibit alpha-glucosidase enzymes. This inhibition leads to a reduced rate of starch and sucrose digestion in the small intestine, resulting in lower postprandial blood glucose and insulin responses. This property makes L-Arabinose a promising component in functional foods and dietary supplements aimed at managing blood sugar levels, particularly for individuals with insulin resistance or diabetes.
Recent clinical studies have highlighted the potential of L-Arabinose as a prebiotic agent. Research indicates that L-Arabinose can selectively stimulate the growth of beneficial gut microbiota, such as Bifidobacterium and Lactobacillus species, while suppressing the proliferation of pathogenic bacteria. This modulation of gut microbiota composition may contribute to improved gut health, enhanced immune function, and reduced inflammation.
The pharmaceutical industry has also explored the therapeutic applications of L-Arabinose. Its structural similarity to other pentoses allows it to participate in various metabolic pathways, including glycolysis and pentose phosphate pathway (PPP). Studies have suggested that L-Arabinose may have anti-inflammatory and antioxidant properties, making it a candidate for treating chronic inflammatory diseases and oxidative stress-related conditions.
Beyond its biological significance, L-Arabinose has found applications in biotechnology and food industry. Its ability to act as a reducing agent in chemical reactions makes it useful in synthesizing complex carbohydrates and glycosides. Additionally, L-Arabinose is employed as a sweetener in low-calorie food products due to its minimal caloric content compared to traditional sugars.
Emerging research is also investigating the role of L-Arabinose in cancer prevention and treatment. Preclinical studies have demonstrated that L-Arabinose can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis. Furthermore, its ability to enhance immune responses suggests potential synergistic effects when combined with conventional cancer therapies.
The industrial production of L-Arabinose has seen significant advancements in recent years. Fermentation technologies using genetically modified microorganisms have improved yield efficiency and reduced production costs. These innovations have made L-Arbinosel more accessible for commercial applications across multiple sectors.
In conclusion, L-Arabinose (CAS No. 87-72-9) is a versatile monosaccharide with diverse applications in health management,biotechnology,and pharmaceuticals. Its unique metabolic properties make it an attractive candidate for further research into novel therapeutic strategies and functional food formulations.